molecular formula C14H24N2O B12556756 5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL CAS No. 142644-91-5

5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL

Cat. No.: B12556756
CAS No.: 142644-91-5
M. Wt: 236.35 g/mol
InChI Key: XQQMGAVLKSPMBX-UHFFFAOYSA-N
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Description

5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL is an organic compound with a complex structure that includes both amine and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL typically involves multi-step organic reactions. One common method includes the alkylation of 4-amino-3-methylphenyl with 2-bromoethylamine, followed by the reduction of the resulting intermediate to yield the desired compound. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the amino group or convert the alcohol group to an alkane using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alkanes, amines.

    Substitution: Various substituted amines and alcohols.

Scientific Research Applications

5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-methylpentan-1-ol: A structurally similar compound with a simpler structure.

    2-(4-Amino-3-methylphenyl)ethylamine: Shares the aromatic amine group but lacks the pentanol chain.

    4-Amino-3-methylphenol: Contains the aromatic amine and hydroxyl groups but lacks the ethylamine and pentanol chains.

Uniqueness

5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

142644-91-5

Molecular Formula

C14H24N2O

Molecular Weight

236.35 g/mol

IUPAC Name

5-[2-(4-amino-3-methylphenyl)ethylamino]pentan-1-ol

InChI

InChI=1S/C14H24N2O/c1-12-11-13(5-6-14(12)15)7-9-16-8-3-2-4-10-17/h5-6,11,16-17H,2-4,7-10,15H2,1H3

InChI Key

XQQMGAVLKSPMBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCNCCCCCO)N

Origin of Product

United States

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